

Application Notes and Protocols: Lentiviral Overexpression of ERG in Cancer Cell Lines

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The ETS-related gene (ERG) is a member of the ETS family of transcription factors and is a key regulator of embryonic development, cell proliferation, differentiation, and angiogenesis. In a significant subset of prostate cancers, a chromosomal translocation leads to the fusion of the TMPRSS2 promoter with the ERG gene, resulting in the overexpression of a truncated or full-length ERG protein.[1][2][3] This aberrant expression is implicated in tumorigenesis and disease progression by impacting various cellular processes including cell migration, invasion, and proliferation.[4][5][6][7] Lentiviral-mediated gene overexpression is a powerful tool to study the functional consequences of elevated ERG levels in cancer cell lines, providing a stable and efficient method for long-term gene expression.

These application notes provide a detailed, representative protocol for the lentiviral overexpression of ERG in a cancer cell line, using NCI-H38 as a placeholder example. Due to the lack of specific literature for NCI-H38, this protocol is a composite based on established lentiviral transduction methods for various mammalian cell lines.[8][9] Also included are representative data tables and a diagram of the ERG signaling pathway to guide experimental design and interpretation.

Data Presentation



Overexpression of ERG is known to modulate the expression of various downstream target genes involved in cell motility and proliferation. The following tables represent expected quantitative outcomes from experiments involving the lentiviral overexpression of ERG.

Table 1: Representative Quantitative PCR (qPCR) Analysis of ERG and Downstream Target Gene Expression

Gene	Fold Change (ERG Overexpression vs. Control)	P-value
ERG	16.0	< 0.01
MMP7	3.5	< 0.05
OPN	2.8	< 0.05
SEPT9	4.2	< 0.01
E-Cadherin	0.4	< 0.05

Data is hypothetical and based on trends reported in the literature.[5]

Table 2: Representative Cell Proliferation and Invasion Assay Results

Condition	Relative Cell Proliferation (OD 570nm)	Relative Cell Invasion (Fold Change)
Control (Empty Vector)	1.00 ± 0.12	1.00 ± 0.25
ERG Overexpression	1.85 ± 0.21	3.20 ± 0.45

Data is hypothetical and represents typical results observed in functional assays upon ERG overexpression.

Experimental Protocols

This section details the necessary protocols for lentiviral production and subsequent transduction of a target cancer cell line to achieve stable ERG overexpression.



Protocol 1: Lentiviral Vector Production in HEK293T Cells

This protocol describes the generation of lentiviral particles in HEK293T cells using a secondgeneration packaging system.

Materials:

- HEK293T cells
- DMEM with 10% Fetal Bovine Serum (FBS)
- Opti-MEM I Reduced Serum Medium
- Lentiviral transfer plasmid containing ERG cDNA (pLenti-ERG-RFP) and a control vector (pLenti-RFP)
- Packaging plasmids (e.g., psPAX2)
- Envelope plasmid (e.g., pMD2.G)
- Transfection reagent (e.g., Lipofectamine 2000 or PEI)
- 0.45 μm syringe filters
- Sterile polypropylene tubes

Procedure:

- Cell Seeding: The day before transfection, seed 6 x 10⁶ HEK293T cells in a 10 cm dish in DMEM with 10% FBS. Cells should be approximately 70-80% confluent at the time of transfection.
- Transfection Complex Preparation:
 - In a sterile tube, dilute the plasmids: 10 μg of pLenti-ERG-RFP, 7.5 μg of psPAX2, and 2.5 μg of pMD2.G in 500 μL of Opti-MEM.



- \circ In a separate sterile tube, add the transfection reagent to 500 μL of Opti-MEM according to the manufacturer's instructions.
- Combine the diluted plasmids and the diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes.
- Transfection: Replace the media on the HEK293T cells with 8 mL of fresh, pre-warmed
 DMEM with 10% FBS. Add the transfection complex dropwise to the cells.
- Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.
- Harvesting Viral Supernatant:
 - At 48 hours post-transfection, collect the supernatant containing the viral particles into a sterile polypropylene tube.
 - Add 10 mL of fresh DMEM with 10% FBS to the cells and return them to the incubator.
 - At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.
- Viral Particle Filtration and Storage:
 - Centrifuge the collected supernatant at 3000 x g for 15 minutes at 4°C to pellet cell debris.
 - Filter the supernatant through a 0.45 μm syringe filter.
 - Aliquot the viral supernatant and store it at -80°C.

Protocol 2: Lentiviral Transduction of NCI-H38 Cells

This protocol outlines the steps for transducing the target cancer cell line with the produced lentiviral particles.

Materials:

- NCI-H38 cells
- RPMI-1640 with 10% FBS



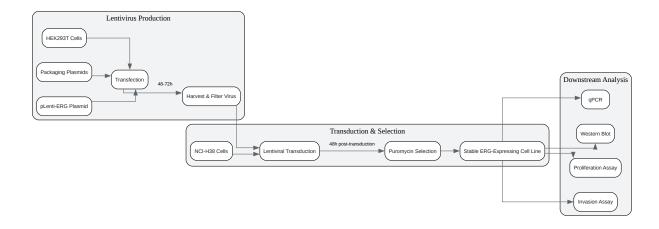
- Lentiviral particles (pLenti-ERG-RFP and pLenti-RFP control)
- Polybrene (8 mg/mL stock)
- Puromycin (for selection, concentration to be determined)

Procedure:

- Cell Seeding: The day before transduction, seed 2 x 10⁵ NCI-H38 cells per well in a 6-well plate in RPMI-1640 with 10% FBS.
- Transduction:
 - On the day of transduction, remove the media from the cells.
 - Add 1 mL of fresh RPMI-1640 with 10% FBS.
 - Add Polybrene to a final concentration of 8 μg/mL.
 - Add the desired amount of lentiviral supernatant (determine the optimal Multiplicity of Infection, MOI, by titration).
 - Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.
- Media Change: After 24 hours, remove the virus-containing media and replace it with fresh RPMI-1640 with 10% FBS.
- · Selection of Transduced Cells:
 - 48 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the media. The optimal puromycin concentration should be determined beforehand with a kill curve.
 - Replace the media with fresh puromycin-containing media every 2-3 days until nontransduced control cells are eliminated.
- Expansion of Stable Cell Line: Expand the surviving, stably transduced cells for downstream experiments. Confirm ERG overexpression by qPCR and Western blotting.



Visualizations ERG Overexpression Experimental Workflow

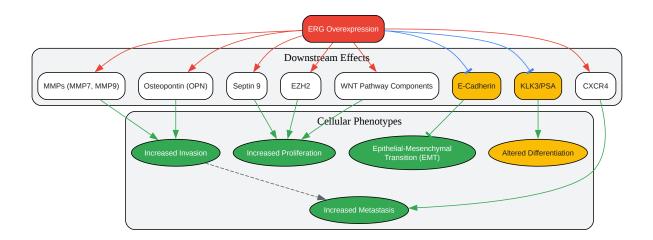


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Caption: Workflow for lentiviral overexpression of ERG and subsequent analysis.

ERG Signaling Pathway in Cancer





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Caption: Simplified ERG signaling pathway in cancer progression.

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